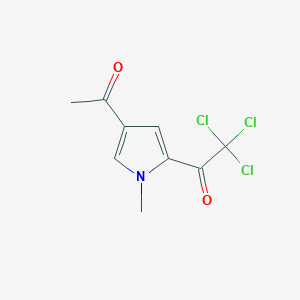

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one

Description

1-(4-Acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one is a trichloroacetyl-substituted pyrrole derivative. Its synthesis involves reacting trichloroacetylpyrrole with AlCl₃ in a mixture of nitromethane and dichloromethane under anhydrous conditions using a Schlenk tube . The compound’s structure features a 1-methyl group and a 4-acetyl substituent on the pyrrole ring, with a trichloroacetyl group at the 2-position. This electron-deficient ketone is likely utilized in further functionalization or as an intermediate in heterocyclic chemistry due to its reactive trichloromethylketone moiety.

Properties

IUPAC Name |

1-(4-acetyl-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO2/c1-5(14)6-3-7(13(2)4-6)8(15)9(10,11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQIPVIARZLFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Acetylation: The pyrrole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Introduction of the Trichloromethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce methyl derivatives.

Scientific Research Applications

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It might be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

4-Nitro-2-(trichloroacetyl)-1H-pyrrole (CAS 53391-50-7)

- Structure : Replaces the 4-acetyl and 1-methyl groups with a nitro substituent.

- Synthesis: Not explicitly detailed in the evidence but likely involves nitration of pyrrole derivatives.

- Reactivity : The nitro group enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the acetylated target compound .

- Applications : Used in experimental phasing pipelines for macromolecular crystallography due to its robustness .

2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethan-1-one (CAS 50371-51-2)

- Structure : Features additional chlorine atoms at the 4- and 5-positions of the pyrrole ring.

- Physical Properties: Molecular weight 281.35 g/mol; soluble in chloroform, methanol, and DMSO .

- Reactivity : Increased electron-withdrawing effects from chlorine substituents may enhance stability but reduce solubility in polar solvents compared to the target compound.

1-(4-tert-Butyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one

- Structure : Substitutes the 4-acetyl group with a bulky tert-butyl group.

- Impact : Steric hindrance from tert-butyl likely reduces reactivity in further substitutions, contrasting with the target compound’s acetyl group, which offers a balance of electronic and steric effects .

Variations in the Ketone Group

1-(1-Methyl-1H-pyrrol-2-yl)ethan-1-one (2-Acetyl-1-methylpyrrole)

2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one

- Structure: Replaces trichloroacetyl with a monochloroacetyl group and adds a benzyl substituent.

- Synthesis : Prepared via Pd/Cu-catalyzed cross-coupling, demonstrating divergent synthetic routes compared to the target compound’s Friedel-Crafts acylation .

Comparative Data Table

*Calculated based on molecular formula.

Biological Activity

1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one, commonly referred to as a pyrrole derivative, is a compound of interest in various fields of research due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, summarizing relevant studies, findings, and data.

Chemical Structure and Properties

The chemical formula of this compound is . It features a pyrrole ring substituted with an acetyl group and a trichloroethanone moiety. The compound's molecular weight is approximately 253.5 g/mol.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Formula | C₉H₈Cl₃NO₂ |

| Molecular Weight | 253.5 g/mol |

| CAS Number | 338753-30-3 |

| Storage Temperature | Ambient |

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro assays indicated that the compound inhibits bacterial growth, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Activity

Studies have also investigated the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.

Case Study: MCF-7 Cell Line

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound (0, 25, 50, 100 µM) over 48 hours. The results showed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 30 |

The IC50 value was determined to be approximately 60 µM.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegeneration, administration of the compound led to reduced oxidative stress markers and improved cognitive function as assessed by behavioral tests.

Q & A

Basic: What are the recommended synthetic routes for 1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. A validated protocol involves reacting 1-methyl-4-acetylpyrrole with trichloroacetyl chloride in dichloromethane under anhydrous conditions, using triethylamine as a base (similar to General Procedure B in ). Optimization strategies include:

- Temperature control : Maintaining −20 to −15°C to minimize side reactions (e.g., over-acylation).

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) ensures high purity.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR : Assigns proton environments (e.g., pyrrole-H at δ 6.32–6.34 ppm and methyl groups at δ 2.1–2.5 ppm).

- XRD : Resolves crystal packing and bond angles (e.g., C–Cl bond lengths of ~1.76 Å, comparable to trichloroacetophenone derivatives) .

- FTIR : Confirms carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and C–Cl vibrations at 600–800 cm⁻¹ .

Advanced: How can computational methods like DFT elucidate electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) calculates:

- Electron distribution : The trichloroacetyl group withdraws electron density from the pyrrole ring, increasing electrophilicity at the acetyl position .

- Reactivity indices : Fukui functions identify nucleophilic attack sites (e.g., the carbonyl carbon) .

- Solvent effects : PCM models predict solvation energies, aiding in solvent selection for synthesis .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD results)?

Answer:

- Dynamic effects : NMR may average conformational isomers, while XRD captures static structures. Use variable-temperature NMR to detect dynamic processes .

- Crystallographic twinning : If XRD data is ambiguous (e.g., SHELXL refinement issues), employ high-resolution data (≤0.8 Å) or twin-law correction in SHELX .

- Cross-validation : Compare calculated (DFT) and experimental bond lengths to identify outliers .

Basic: What methods assess the compound’s thermal stability and decomposition pathways?

Answer:

- Thermogravimetric Analysis (TGA) : Measures mass loss at 150–200°C due to trichloroacetyl decomposition .

- Differential Scanning Calorimetry (DSC) : Detects endothermic peaks for phase transitions (e.g., melting point ~120°C) .

- GC-MS : Identifies volatile degradation products (e.g., chloroform or acetyl chloride).

Advanced: How can researchers design experiments to explore its biological activity (e.g., enzyme inhibition)?

Answer:

- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases), as the trichloroacetyl group acts as an electrophilic trap.

- Kinetic assays : Monitor inhibition via fluorescence quenching or HPLC-based substrate depletion.

- Docking studies : Use AutoDock Vina to simulate binding poses with target proteins (e.g., voltage-gated sodium channels).

Advanced: What theoretical frameworks guide research on structure-activity relationships (SAR)?

Answer:

- Hammett substituent constants : Correlate electronic effects of substituents (e.g., methyl vs. tert-butyl groups) with biological activity.

- Topomer CoMFA : 3D-QSAR models predict how structural modifications (e.g., replacing Cl with F) alter potency.

- Molecular dynamics : Simulate ligand-receptor interactions over time to identify stable binding conformations .

Basic: How is purity validated, and what analytical thresholds are acceptable?

Answer:

- HPLC : Purity ≥95% with a symmetrical peak (asymmetry factor 0.9–1.1).

- Elemental analysis : C, H, N, Cl content within ±0.4% of theoretical values .

- Melting point : Sharp range (±1°C) confirms crystallinity .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Racemization : Avoid polar solvents (e.g., water) and high temperatures during workup.

- Catalyst selection : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry in acylation steps.

- Process monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress in real time.

Advanced: How can researchers address discrepancies between computational predictions and experimental data?

Answer:

- Basis set optimization : Use larger basis sets (e.g., 6-311++G**) in DFT to reduce errors in energy calculations .

- Solvent corrections : Include implicit solvent models (e.g., SMD) to better match experimental conditions .

- Statistical validation : Apply Bland-Altman plots to quantify systematic biases between predicted and observed values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.